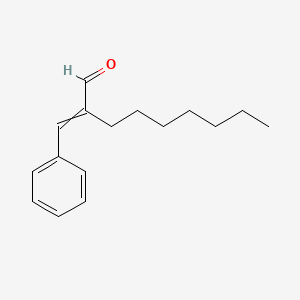
Nonanal, 2-(phenylmethylene)-
Descripción general
Descripción
Nonanal, 2-(phenylmethylene)- is a useful research compound. Its molecular formula is C16H22O and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nonanal, 2-(phenylmethylene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanal, 2-(phenylmethylene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Chemical Formula : C16H22O
- Molecular Weight : 246.35 g/mol
- Boiling Point : Approximately 195 °C
The compound is derived from nonanal, a well-known aldehyde with a characteristic odor, which is often used in perfumery and flavoring. The phenylmethylene group enhances its stability and potential reactivity in various chemical environments.
Medicinal Chemistry and Therapeutic Applications
Nonanal, 2-(phenylmethylene)- has shown promise in medicinal chemistry, particularly as an anti-inflammatory agent. Studies have indicated that compounds with similar structures exhibit significant biological activities:
- Anti-inflammatory Properties : Research has demonstrated that essential oils containing nonanal derivatives can inhibit the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) in vitro and in vivo models . This suggests potential applications in developing treatments for inflammatory diseases.
- Antioxidant Activity : The compound has been associated with antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The DPPH free radical scavenging assay has shown effective antioxidant activity for related compounds .
Fragrance and Flavor Industry
Nonanal, 2-(phenylmethylene)- is utilized in the fragrance industry due to its pleasant aroma profile:
- Fragrance Composition : It serves as a key ingredient in various perfumes and scented products. Its floral and fruity notes make it suitable for use in both personal care products and household fragrances.
- Flavoring Agent : The compound can also be incorporated into food products to enhance flavor profiles, particularly in confectionery and beverages where a fruity note is desired .
Detection of Biomarkers for Cancer
Recent studies have explored the use of volatile organic compounds (VOCs), including nonanal derivatives, as biomarkers for cancer detection:
- Breath Analysis : Nonanal has been detected in breath samples from cancer patients using gas chromatography-mass spectrometry (GC-MS). This method shows potential for non-invasive cancer diagnostics by analyzing VOCs released from the body .
- Sensor Development : Novel biosensors have been developed to detect nonanal among other VOCs associated with various diseases. These sensors utilize advanced materials such as metal-doped organic compounds to enhance sensitivity and specificity .
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of essential oils containing nonanal in a rat model of arthritis. Results indicated a significant reduction in inflammation markers compared to control groups, suggesting therapeutic potential.
Case Study 2: Cancer Biomarker Detection
In a clinical study involving lung cancer patients, breath samples were analyzed for VOCs using advanced mass spectrometry techniques. Nonanal was identified as a significant marker, correlating with disease presence and severity.
Propiedades
Número CAS |
20175-19-3 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
2-benzylidenenonanal |
InChI |
InChI=1S/C16H22O/c1-2-3-4-5-7-12-16(14-17)13-15-10-8-6-9-11-15/h6,8-11,13-14H,2-5,7,12H2,1H3 |
Clave InChI |
VXDUTTLHVAAEFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=CC1=CC=CC=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













